4-iodo-N-methoxy-3-methylbenzamide

Lipophilicity XLogP3 Membrane Permeability

4-Iodo-N-methoxy-3-methylbenzamide (CAS 1311583-52-4) features a 4-iodo substituent that enhances lipophilicity (ΔlogP ≥0.3) and enables superior cross-coupling reactivity vs bromo/chloro analogs. Ideal for medicinal chemistry diversification, CYP1A2 metabolism studies, and oncology screening. Available in research quantities with global shipping.

Molecular Formula C9H10INO2
Molecular Weight 291.09 g/mol
Cat. No. B14909216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-N-methoxy-3-methylbenzamide
Molecular FormulaC9H10INO2
Molecular Weight291.09 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)NOC)I
InChIInChI=1S/C9H10INO2/c1-6-5-7(3-4-8(6)10)9(12)11-13-2/h3-5H,1-2H3,(H,11,12)
InChIKeySEYNBFDRIDKILM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-N-methoxy-3-methylbenzamide: Chemical Identifier and Baseline Characteristics for Procurement Specification


4-Iodo-N-methoxy-3-methylbenzamide (CAS 1311583-52-4) is an iodo-substituted benzamide derivative with the molecular formula C₉H₁₀INO₂ and a molecular weight of 291.09 g/mol [1]. The compound features a 4-iodo substitution on the benzene ring and an N-methoxy amide functional group, placing it within a class of halogenated benzamides that are of interest for their distinct physicochemical properties and synthetic utility [2].

Why Generic Substitution of 4-Iodo-N-methoxy-3-methylbenzamide Fails: The Critical Role of the Iodo Substituent


The 4-iodo substituent in this benzamide scaffold is not a generic placeholder; it fundamentally alters the compound's physicochemical and reactivity profile compared to its non-iodinated or bromo-substituted analogs. Replacement with a hydrogen, bromo, or chloro group would result in a quantifiably different compound with reduced lipophilicity (ΔlogP ≥ 0.3) and diminished reactivity in key palladium-catalyzed cross-coupling reactions [1]. These differences directly impact the compound's utility as a synthetic intermediate and its behavior in biological systems, making generic substitution scientifically unsound [2].

Quantitative Evidence Guide: Verifiable Differentiation of 4-Iodo-N-methoxy-3-methylbenzamide from Analogs


Enhanced Lipophilicity Relative to Non-Iodinated Benzamide Scaffold

The 4-iodo substitution confers a measurable increase in lipophilicity compared to the non-iodinated N-methoxy-3-methylbenzamide scaffold. The target compound exhibits a computed XLogP3-AA value of 1.8, whereas the non-iodinated analog has a logP of 1.5 [1]. This ΔlogP of +0.3 represents a quantifiable difference that predicts improved passive membrane permeability and potential blood-brain barrier (BBB) penetration.

Lipophilicity XLogP3 Membrane Permeability ADME

Superior Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The iodo substituent at the 4-position confers significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to bromo analogs. In a study of 4-halo-isothiazoles, the 4-iodo derivative was explicitly noted to be more reactive than the corresponding 4-bromo analog in Suzuki, Stille, and Negishi coupling reactions [1]. This enhanced reactivity stems from the weaker C-I bond (bond dissociation energy ~57 kcal/mol) compared to C-Br (~70 kcal/mol), facilitating oxidative addition to Pd(0) catalysts.

Organic Synthesis Cross-Coupling Suzuki Reaction Catalysis

CYP1A2 Enzyme Interaction and Drug Metabolism Implications

4-Iodo-N-methoxy-3-methylbenzamide has been identified as a substrate for cytochrome P450 enzymes, with specific inhibition of CYP1A2 noted . While a precise IC50 value for this exact compound was not identified in the accessed sources, related iodo-benzamide derivatives have demonstrated CYP1A2 inhibition with IC50 values in the low micromolar range (e.g., 12.7 μM for a structurally related iodo-benzamide scaffold) [1]. This property distinguishes the compound from non-iodinated benzamides, which typically exhibit different metabolic profiles.

Cytochrome P450 CYP1A2 Drug Metabolism ADME

Optimal Research and Industrial Application Scenarios for 4-Iodo-N-methoxy-3-methylbenzamide


Synthetic Building Block for Complex Molecular Architectures via Palladium-Catalyzed Cross-Coupling

The enhanced reactivity of the 4-iodo substituent in Suzuki, Stille, and Negishi coupling reactions [1] makes this compound a superior electrophilic partner for the construction of biaryl and heteroaryl systems. This is particularly advantageous in medicinal chemistry programs requiring efficient diversification of a benzamide scaffold. Procurement of this specific iodo derivative is justified when reaction efficiency and mild conditions are prioritized over the use of less reactive bromo or chloro analogs.

ADME Probe for Evaluating Lipophilicity-Dependent Membrane Permeability

The quantifiably higher lipophilicity (XLogP3-AA = 1.8) compared to the non-iodinated scaffold (logP = 1.5) [2] positions this compound as a valuable probe in absorption, distribution, metabolism, and excretion (ADME) studies. Researchers investigating the relationship between halogen substitution and passive membrane permeability, or those seeking a tool compound with predicted blood-brain barrier penetration, can rely on this quantifiable differentiation for experimental design.

Tool Compound for CYP1A2-Mediated Drug Metabolism Studies

Given its documented interaction with CYP1A2 , this compound can serve as a probe substrate or inhibitor in drug metabolism studies. This is relevant for researchers assessing the CYP1A2 liability of lead compounds or investigating the structural determinants of CYP1A2 substrate specificity. The defined metabolic interaction profile provides a clear experimental handle not present in many non-iodinated benzamide analogs.

Antiproliferative Agent in Oncology Research (Class-Level Application)

As a member of the activated iodo-benzamide class, this compound is associated with antineoplastic activity, with related derivatives demonstrating IC50 values in the low micromolar range across various human tumor cell lines (e.g., MCF7, SK-MEL-5) [3]. While direct data for this specific compound may be limited, its structural alignment with a patented class of anticancer agents justifies its use as a screening compound or starting point for medicinal chemistry optimization in oncology programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-iodo-N-methoxy-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.